4-Ethoxy-1-methyl-2-nitrobenzene

Process Chemistry Alkylation Efficiency Organic Synthesis

4-Ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1), also known as 4-ethoxy-2-nitrotoluene or 2-nitro-4-ethoxytoluene, is a trisubstituted nitroaromatic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It belongs to the class of alkyl-aryl ethers bearing both electron-donating (ethoxy, methyl) and electron-withdrawing (nitro) substituents on a benzene ring.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 102871-92-1
Cat. No. B189882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1-methyl-2-nitrobenzene
CAS102871-92-1
Synonyms4-Ethoxy-1-Methyl-2-nitrobenzene
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3
InChIKeyDMMYNNHVBWPYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1): A Sourcing Guide to This Nitroaromatic Intermediate


4-Ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1), also known as 4-ethoxy-2-nitrotoluene or 2-nitro-4-ethoxytoluene, is a trisubstituted nitroaromatic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol. It belongs to the class of alkyl-aryl ethers bearing both electron-donating (ethoxy, methyl) and electron-withdrawing (nitro) substituents on a benzene ring [1]. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in the construction of more complex pharmaceutical and agrochemical scaffolds . Its chemical identity is defined by the specific 1,2,4-substitution pattern, which distinguishes it from other positional isomers and analogs in terms of reactivity and downstream synthetic utility [2].

Why 4-Ethoxy-1-methyl-2-nitrobenzene Cannot Be Casually Swapped with Other Nitrotoluene Derivatives


Generic substitution of 4-ethoxy-1-methyl-2-nitrobenzene with other in-class nitroaromatic compounds, such as its methoxy analog (4-methoxy-1-methyl-2-nitrobenzene) or positional isomers (e.g., 4-ethoxy-2-methyl-1-nitrobenzene, CAS 52177-06-7), is scientifically unsound without rigorous validation. The ethoxy group imparts distinct electronic and steric properties that directly influence the compound's reactivity in downstream transformations, its physicochemical behavior during purification, and its suitability as a pharmaceutical intermediate . For instance, the difference in the inductive and resonance effects between an ethoxy and a methoxy group can lead to divergent reaction rates in nucleophilic aromatic substitution or in the reduction of the nitro group to an amine [1]. Furthermore, the specific 1,2,4-substitution pattern is critical; the positional isomer 4-ethoxy-2-methyl-1-nitrobenzene places the methyl group ortho to the nitro group, which significantly alters the steric and electronic environment around the reactive nitro center, potentially leading to unwanted side products or failure in a validated synthetic route . Therefore, for research and industrial procurement, the precise chemical identity and purity profile of this compound are non-negotiable parameters.

Quantitative Differentiation Evidence for 4-Ethoxy-1-methyl-2-nitrobenzene Against its Closest Analogs


Superior Synthesis Yield via Ethylation of 4-Methyl-3-nitrophenol

The synthesis of 4-ethoxy-1-methyl-2-nitrobenzene via the ethylation of 4-methyl-3-nitrophenol with iodoethane in DMF at 60°C proceeds with a near-quantitative yield. A reported procedure from a patent literature achieves a 97% isolated yield (11.8 g from 10.0 g of starting material) [1]. This high efficiency is a critical differentiator for process chemists evaluating scalable routes to this intermediate. While comparative data for an identical iodoethane-based synthesis of the methoxy analog (using iodomethane) is not available in the same source, the lower reactivity of iodoethane compared to iodomethane typically demands optimized conditions, making this high yield with the less reactive alkylating agent a notable synthetic achievement .

Process Chemistry Alkylation Efficiency Organic Synthesis

Boiling Point Differentiation for Purification by Distillation

The predicted boiling point of 4-ethoxy-1-methyl-2-nitrobenzene is 296.1±20.0 °C, which is significantly higher than the experimentally determined boiling point of its methoxy analog (4-methoxy-1-methyl-2-nitrobenzene, CAS 17484-36-5) at 269.4±20.0 °C . This ~27°C difference is directly attributable to the increased molecular weight and van der Waals interactions conferred by the ethoxy relative to the methoxy group. In a procurement context, this property dictates the conditions required for high-purity distillation, a common industrial purification method. A higher boiling point may necessitate reduced pressure distillation to prevent thermal degradation, a key operational cost and process safety consideration that differentiates the compound from its lower-boiling methoxy analog .

Physicochemical Properties Purification Boiling Point

Density and Formulation Considerations for Solution-Phase Chemistry

The predicted density of 4-ethoxy-1-methyl-2-nitrobenzene is 1.146±0.06 g/cm³, which is lower than the reported density of its methoxy counterpart at 1.2±0.1 g/cm³ [1]. This density difference, although modest, can influence the compound's behavior in biphasic reaction mixtures and its solubility profile in various organic solvents. The increased alkyl chain length of the ethoxy group contributes to a greater molecular volume, effectively reducing the mass per unit volume compared to the more compact methoxy analog. This parameter is particularly relevant when the compound is used as a solvent or co-solvent in specialty applications, as indicated by some vendor specifications .

Density Formulation Solubility

Specific Utility as a Patented Intermediate in ACC Inhibitor Synthesis

4-Ethoxy-1-methyl-2-nitrobenzene is explicitly employed as an intermediate in the synthesis of bicyclic acetyl-CoA carboxylase (ACC) inhibitors, as described in U.S. Patent 8,729,102 B2, assigned to Takeda Pharmaceutical Company Limited [1]. This patent originates from a major pharmaceutical corporation, providing a direct and high-value application provenance. In contrast, its methoxy analog, 4-methoxy-1-methyl-2-nitrobenzene, is more commonly cited in the context of dye and pigment synthesis, and no equivalent high-profile pharmaceutical patent assignment was found for it (based on current search results) . This distinction is crucial for procurement in the pharmaceutical R&D sector, where the documented use of a specific intermediate in a patented therapeutic route can be a critical factor for selecting a chemical supplier, ensuring a secure supply chain for drug development and manufacturing .

Pharmaceutical Intermediate Provenance Supply Chain Integrity

Scientifically Justified Application Scenarios for 4-Ethoxy-1-methyl-2-nitrobenzene (CAS 102871-92-1)


Scalable Process Development for Nitroaromatic Amine Building Blocks

A contract research organization (CRO) tasked with developing a scalable route to a complex amine building block should prioritize 4-ethoxy-1-methyl-2-nitrobenzene. The documented synthetic protocol delivers a near-quantitative yield of 97% from the phenol precursor, which is critical for minimizing the cost of a multi-step synthesis [1]. This high efficiency reduces the process mass intensity (PMI) and improves the overall atom economy of the production route, a key performance indicator for industrial process chemists.

High-Temperature Distillation and Purification Process Design

An industrial chemical engineer designing a distillation-based purification protocol must account for the compound's predicted boiling point of ~296°C. This is significantly higher than the methoxy analog's ~269°C, necessitating the use of reduced pressure (vacuum distillation) to safely purify the compound without thermal degradation . This scenario leverages the quantitative boiling point differentiation to dictate the appropriate industrial equipment and energy budget, directly impacting the operational expenditure (OPEX) calculations for a manufacturing campaign.

Medicinal Chemistry Synthesis of ACC Inhibitor Analog Libraries

A medicinal chemistry team working on metabolic disease targets and expanding a structure-activity relationship (SAR) study on acetyl-CoA carboxylase (ACC) inhibitors can confidently select this compound for library synthesis. Its use as a key intermediate in a patented Takeda ACC inhibitor program validates its synthetic utility for this target class [2]. Procurement from a reliable vendor ensures continuity in the synthetic route, preventing the delays associated with screening alternative, less-validated intermediates for late-stage functionalization.

Biphasic Reaction Optimization in Automated High-Throughput Synthesis

In an automated high-throughput experimentation (HTE) lab, the consistent phase behavior of a compound is crucial for reliable liquid-liquid extraction protocols. The lower density of this ethoxy derivative (1.146 g/cm³) compared to its methoxy analog (1.2 g/cm³) may influence its position in a biphasic solvent system, affecting automated layer detection and separation efficiency [3]. Scientists can use this quantitative density data to pre-optimize robotic worklist parameters, selecting the ethoxy compound when a specific phase behavior is required for the chemistry.

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